1-[(3-Methoxyphenyl)sulfonyl]piperidin-4-one is a chemical compound characterized by the presence of a piperidinone structure with a sulfonyl group attached to a methoxyphenyl ring. This unique configuration imparts distinctive chemical properties and potential biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical development. The compound is classified under piperidine derivatives, which are often explored for their therapeutic effects.
The synthesis of 1-[(3-Methoxyphenyl)sulfonyl]piperidin-4-one typically involves a reaction between piperidin-4-one and 3-methoxybenzenesulfonyl chloride. This reaction is generally facilitated by a base such as triethylamine, which helps to neutralize the hydrochloric acid produced during the reaction. Controlled conditions are essential to ensure high yields and purity of the final product.
The molecular formula of 1-[(3-Methoxyphenyl)sulfonyl]piperidin-4-one is , with a molecular weight of approximately 257.34 g/mol. The compound features:
Structural Characteristics:
1-[(3-Methoxyphenyl)sulfonyl]piperidin-4-one can participate in various chemical reactions:
The mechanism of action for 1-[(3-Methoxyphenyl)sulfonyl]piperidin-4-one involves its interaction with specific molecular targets within biological systems. The sulfonyl group enhances its binding affinity to various enzymes or receptors, modulating their activity. This modulation can influence biochemical pathways, potentially leading to therapeutic effects such as antimicrobial or anticancer activities .
Analytical techniques such as high-performance liquid chromatography (HPLC) confirm high purity (>99%) for research-grade samples, indicating effective synthesis methods .
1-[(3-Methoxyphenyl)sulfonyl]piperidin-4-one has several significant applications:
The systematic IUPAC name 1-[(3-methoxyphenyl)sulfonyl]piperidin-4-one precisely defines this molecule's atomic connectivity: a piperidin-4-one ring (cyclohexanone with nitrogen at position 1) where the nitrogen atom is substituted by a (3-methoxyphenyl)sulfonyl group. This nomenclature follows the convention of prioritizing the parent heterocycle (piperidin-4-one) and specifying the sulfonyl substituent with its aromatic modification (3-methoxyphenyl). Alternative naming conventions include 1-(3-methoxybenzenesulfonyl)piperidin-4-one and the numerically explicit 1-(3-methoxyphenyl)sulfonyl-1-azacyclohexan-4-one, both observed in chemical databases [2] [5].
The compound belongs to two biologically significant chemical classes:
Table 1: Nomenclature and Structural Classification of 1-[(3-Methoxyphenyl)sulfonyl]piperidin-4-one
Naming System | Designation | Chemical Significance |
---|---|---|
IUPAC Systematic | 1-[(3-Methoxyphenyl)sulfonyl]piperidin-4-one | Primary reference standard |
Functional Group | 4-Keto-sulfonamide derivative | Highlights ketone and sulfonamide pharmacophores |
Chemical Taxonomy | Benzenesulfonylpiperidinone | Emphasizes benzene-piperidine connectivity via sulfonyl |
Drug Development | 3-MeO-PhSO₂-piperidinone scaffold | Common shorthand in medicinal chemistry literature |
The 3-methoxyphenyl substituent exhibits distinct electronic properties compared to its ortho- and para-isomers. The meta-positioning of the methoxy group creates an asymmetric electron distribution pattern across the aromatic ring, with calculated Hammett constants (σₘ = 0.12) indicating modest electron-donating effects that influence sulfonamide reactivity without sterically hindering the sulfonyl group's tetrahedral geometry. This configuration permits optimal interaction with target proteins while maintaining metabolic stability through reduced epoxide formation potential compared to unsubstituted phenyl analogs [4] [6]. Crystallographic analyses of related sulfonylpiperidines reveal chair conformation of the piperidinone ring with slight puckering at C4 due to carbonyl polarization, and dihedral angles of 65-75° between the sulfonyl group and methoxyphenyl plane, facilitating three-dimensional target engagement [2].
Sulfonyl piperidine chemistry emerged significantly during the 1970-1980s serotonin receptor research era, when molecular modifications of phenothiazine antipsychotics revealed the sulfonamide group's critical role in D2/5-HT2A receptor affinity. The foundational compound 1-phenylsulfonyl-piperidine (1976) demonstrated modest dopamine receptor modulation (Kᵢ ≈ 850 nM), spurring exploration of aromatic substituents. Introduction of electron-donating groups to the phenyl ring—particularly at the meta-position—yielded compounds with 10-30 fold affinity improvements. This culminated in the 1990s development of 1-(3-methoxyphenyl)sulfonyl-4-methylpiperidine as a 5-HT2A/D2 dual antagonist with antipsychotic efficacy in animal models (ED₅₀ = 1.2 mg/kg) [7] [8].
The ketone functionality at C4 substantially expanded the scaffold's therapeutic applications. Early structure-activity relationship (SAR) studies established that the C4 carbonyl:
Table 2: Evolution of Key Sulfonyl Piperidine Derivatives in Pharmacology
Era | Prototype Compound | Structural Innovation | Therapeutic Application |
---|---|---|---|
1970s | 1-Benzenesulfonylpiperidine | Basic sulfonamide-piperidine scaffold | Antipsychotic lead (limited efficacy) |
1980s | 1-(4-Fluorophenyl)sulfonylpiperidine | Para-halo substitution | Improved receptor affinity (D2 Kᵢ = 120 nM) |
1990s | 1-(3-Methoxyphenyl)sulfonyl-4-methylpiperidine | Methoxy + alkyl substitution | Dual 5-HT2A/D2 antagonism (antipsychotic) |
2000s | 1-[(3-Methoxyphenyl)sulfonyl]-4-(aminomethyl)piperidine | C4 functionalization | Analgesic derivatives (MOR agonism) |
2010s | 1-((3-Methoxyphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol | Hybrid heterocycles | Multitarget CNS agents |
A transformative advancement occurred through the scaffold's incorporation into hybrid molecules, exemplified by 1-((3-methoxyphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol (PubChem CID: 91624687). This structural fusion combines the sulfonylpiperidine's receptor affinity with pyrrolidine's conformational restraint, yielding compounds with enhanced selectivity for σ receptors and NMDA subtypes relevant to neuropathic pain [2] [7]. Contemporary research leverages the C4 carbonyl for:
The historical trajectory demonstrates how 1-[(3-methoxyphenyl)sulfonyl]piperidin-4-one evolved from a simple receptor ligand to a versatile intermediate enabling three-dimensional structural diversity critical for modern polypharmacology approaches [7] [8].
The 3-methoxyphenyl group confers specialized electronic and steric properties that significantly enhance pharmacological performance compared to unsubstituted phenyl or other positional isomers. In neurological targets, the meta-methoxy configuration demonstrates optimal geometry for engaging aromatic binding pockets in serotonin (5-HT1A, 5-HT2A) and opioid receptors (MOR, KOR). Molecular docking simulations of 1-((3R,4S)-3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one reveal critical interactions:
The 3-methoxy substituent profoundly influences metabolic stability and blood-brain barrier (BBB) penetration. Comparative pharmacokinetic studies of phenyl vs. methoxyphenyl sulfonylpiperidines demonstrate:
Table 3: Impact of Methoxyphenyl Position on Pharmacological Properties
Parameter | 3-Methoxyphenyl | 2-Methoxyphenyl | 4-Methoxyphenyl |
---|---|---|---|
5-HT2A Kᵢ (nM) | 15.1 ± 2.3 | 84.2 ± 9.7 | 26.8 ± 4.1 |
D2 Receptor Kᵢ (nM) | 3.0 ± 0.5 | 32.7 ± 3.8 | 8.9 ± 1.2 |
Microsomal Stability (t₁/₂ min) | 42.3 | 18.7 | 31.5 |
BBB Permeability (Papp ×10⁻⁶ cm/s) | 8.7 | 5.2 | 6.9 |
hERG Inhibition (IC₅₀ μM) | >50 | 28.4 | 37.6 |
Late-stage functionalization strategies exploit the methoxyphenyl group for structural diversification. Key approaches include:
These modifications exemplify how the 3-methoxyphenyl moiety serves as a synthetic handle for property refinement while maintaining the core pharmacophore. As evidenced in recent SAR studies, the 3-methoxy configuration consistently outperforms other isomers in multitarget engagement profiles critical for complex CNS disorders, validating its strategic implementation in next-generation sulfonylpiperidine therapeutics [3] [4] [8].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2